molecular formula C8H15NO B3097681 3-Azabicyclo[3.3.1]nonan-7-ol CAS No. 1314960-39-8

3-Azabicyclo[3.3.1]nonan-7-ol

Cat. No.: B3097681
CAS No.: 1314960-39-8
M. Wt: 141.21 g/mol
InChI Key: DKEPUCOVORWHMN-UHFFFAOYSA-N
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Description

3-Azabicyclo[331]nonan-7-ol is a bicyclic compound featuring a nitrogen atom within its ring structure

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.3.1]nonan-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) in the presence of iron(III) nitrate to form corresponding aldehydes and ketones .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium borohydride for reduction, samarium diiodide for radical cyclization, and iron(III) nitrate for oxidation . These reactions are typically carried out under mild conditions, making them suitable for various synthetic applications.

Major Products Formed: The major products formed from the reactions of this compound include aldehydes, ketones, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonan-7-ol involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of protozoan parasites . The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

3-Azabicyclo[3.3.1]nonan-7-ol can be compared with other similar compounds, such as 3-azabicyclo[3.2.2]nonane and 9-azabicyclo[3.3.1]nonane . While these compounds share a similar bicyclic structure, this compound is unique due to the presence of a hydroxyl group at the 7-position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various synthetic applications.

Biological Activity

3-Azabicyclo[3.3.1]nonan-7-ol, specifically in its endo form, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This bicyclic amine is characterized by its unique structure, which includes a nitrogen atom within its ring system, contributing to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of endo-3-Azabicyclo[3.3.1]nonan-7-ol is C8_8H15_{15}NO·HCl, indicating it exists as a hydrochloride salt. Its structure imparts distinct chemical properties that facilitate various biological interactions.

Property Details
Molecular FormulaC8_8H15_{15}NO·HCl
Bicyclic StructureContains a nitrogen atom in the bicyclic system
Hydroxyl GroupPresent at the 7-position

Neurotransmitter Modulation

Research has indicated that endo-3-Azabicyclo[3.3.1]nonan-7-ol interacts with neurotransmitter systems, suggesting its potential role as a chemical probe in neurological research. Its ability to modulate neurotransmitter pathways positions it as a candidate for therapeutic applications related to neuropharmacology.

Antimicrobial Properties

The compound has demonstrated a broad spectrum of biological activities, including:

  • Antibacterial : Effective against various bacterial strains.
  • Antifungal : Exhibits activity against fungal pathogens.
  • Antimycobacterial : Shows promise in combating mycobacterial infections.

These properties are attributed to its structural similarities with other pharmacologically active compounds, enhancing its potential as an antimicrobial agent .

Study on Antimicrobial Activity

A study conducted on derivatives of 3-Azabicyclo[3.3.1]nonan highlighted its antibacterial and antifungal activities against a range of microbial organisms. The results indicated significant inhibitory effects, suggesting that modifications to the core structure could enhance efficacy .

Neuropharmacological Investigations

In another research effort focused on the neuropharmacological aspects of 3-Azabicyclo[3.3.1]nonan derivatives, findings revealed that certain analogs could effectively modulate neurotransmitter release and receptor activity, indicating potential therapeutic applications for neurological disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of endo-3-Azabicyclo[3.3.1]nonan-7-ol, it is beneficial to compare it with structurally related compounds:

Compound Name Structural Features Unique Properties
9-Benzyl-9-Azabicyclo[3.3.1]nonan-3-oneContains a benzyl group attached to nitrogenEnhanced lipophilicity compared to endo compound
9-Azabicyclo[3.3.1]nonan-3-onePrecursor to endo compoundLacks hydroxyl group; less polar
Endo-Hydroxy-PiperidineContains a piperidine ringDifferent cyclic structure; distinct biological activity

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEPUCOVORWHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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